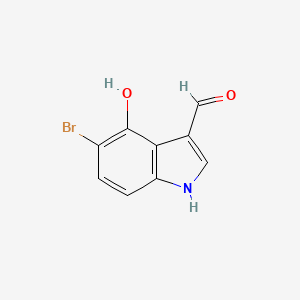
5-bromo-4-hydroxy-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which includes a bromine atom, a hydroxyl group, and an aldehyde group attached to the indole ring. These functional groups make it a versatile building block in organic synthesis and a valuable compound in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde can be achieved through various methods. One common approach involves the bromination of 4-hydroxy-1H-indole-3-carbaldehyde. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 5-Bromo-4-hydroxy-1H-indole-3-carboxylic acid.
Reduction: 5-Bromo-4-hydroxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also contribute to the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-1H-indole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1H-indole-3-carbaldehyde: Lacks the hydroxyl group, which may reduce its solubility and reactivity in certain reactions.
5-Bromo-4-chloro-1H-indole-3-carbaldehyde:
Uniqueness
5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and hydroxyl groups, which provide a balance of reactivity and solubility. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar indole derivatives.
属性
CAS 编号 |
404887-97-4 |
|---|---|
分子式 |
C9H6BrNO2 |
分子量 |
240.05 g/mol |
IUPAC 名称 |
5-bromo-4-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-8(9(6)13)5(4-12)3-11-7/h1-4,11,13H |
InChI 键 |
PCGMEQOFYIJPBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC=C2C=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)
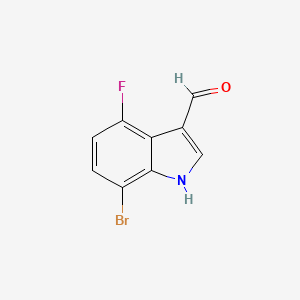



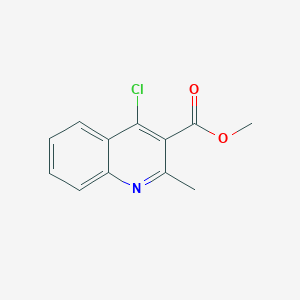
![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)
![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
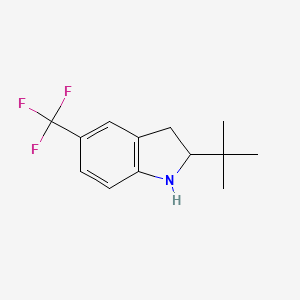
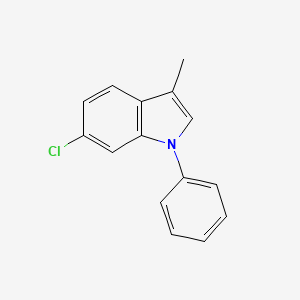
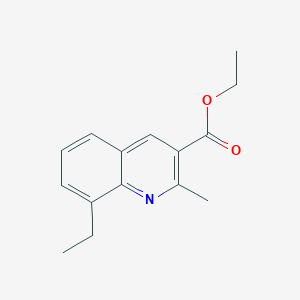
![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)

